2-chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
2-chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide: is a versatile chemical compound with a unique structure that makes it valuable in various fields of scientific research. This compound is characterized by its complex molecular framework, which includes a benzamide group, a pyrazole ring, and a dihydropyrimidinone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the dihydropyrimidinone moiety: This step involves the condensation of urea or thiourea with β-keto esters in the presence of an acid catalyst.
Coupling with benzamide: The final step involves the coupling of the chlorinated intermediate with benzamide under suitable conditions, often using a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety.
Substitution: The chlorine atom in the benzamide group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring or the ethyl group.
Reduction: Reduced forms of the dihydropyrimidinone moiety.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in nucleotide metabolism.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine:
Drug Discovery: The compound’s structure makes it a potential lead compound in the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry:
Agriculture: It can be used in the development of new agrochemicals, such as herbicides or fungicides.
Polymer Science: The compound can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole and dihydropyrimidinone moieties are particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide
- 2-chloro-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- 2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
Uniqueness: The uniqueness of 2-chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various applications, from drug discovery to material science.
Properties
Molecular Formula |
C17H16ClN5O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-3-11-9-15(24)21-17(19-11)23-14(8-10(2)22-23)20-16(25)12-6-4-5-7-13(12)18/h4-9H,3H2,1-2H3,(H,20,25)(H,19,21,24) |
InChI Key |
PGKBWVJFYODNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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